N-Benzyl-3-fluoroaniline hydrochloride
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Description
N-Benzyl-3-fluoroaniline hydrochloride is not directly discussed in the provided papers; however, the papers do provide insights into the properties and reactions of structurally related compounds. For instance, the study of N-acyl derivatives of 5-fluorouracil gives an understanding of how acylation can affect the physical properties and reactivity of fluorinated aromatic compounds . Similarly, the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline provides information on the molecular packing and interactions in solid-state for compounds with a benzylidene linkage to a fluorinated aniline .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves multiple steps, including acetylation, nitration, and hydrolysis, as seen in the synthesis of 5-fluorobenzimidazolyl-2-thione . The condensation reactions are also common in the synthesis of Schiff base compounds, such as the reaction between 1,4-benzenedicarboxaldehyde and 4-fluoroaniline . These methods could potentially be adapted for the synthesis of N-Benzyl-3-fluoroaniline hydrochloride.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, is determined using X-ray structure analysis, revealing non-planar molecules held together by various intermolecular interactions . Similarly, the Schiff base compound N,N'-(1,4-phenylenebis(methanylylidene))bis(4-fluoroaniline) has a non-planar structure with dihedral angles between the central and terminal rings . These findings suggest that N-Benzyl-3-fluoroaniline hydrochloride may also exhibit complex molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be inferred from studies such as the hydrolysis kinetics of N-acyl derivatives of 5-fluorouracil, which proceed through deacylation reactions . The reactivity of the fluorine atom in the aromatic ring can influence the formation of supramolecular synthons, as seen in the crystal structures of bis-benzylideneanilines . These insights can be applied to predict the reactivity of N-Benzyl-3-fluoroaniline hydrochloride in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties of fluorinated aromatic compounds, such as solubility and lipophilicity, can be significantly altered by modifications like acylation . The crystallographic studies provide information on the solid-state properties, including molecular packing and intermolecular interactions . The fluorogenic properties of related compounds, such as 3-benzoyl-2-quinolinecarboxaldehyde, are utilized in high-sensitivity chromatographic analysis . These studies suggest that N-Benzyl-3-fluoroaniline hydrochloride may also possess unique physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
Fluorescence Probe Development
- Rational Design of Fluorescence Probes : Studies on fluorescein derivatives, closely related to N-Benzyl-3-fluoroaniline structures, have led to strategies for designing functional fluorescence probes for detecting specific biomolecules. This includes probes for singlet oxygen, a reactive oxygen species, highlighting the potential of such compounds in biological detection and imaging applications (Tanaka et al., 2001).
Enzyme Inhibition
- Microwave-Assisted Synthesis and Inhibitory Activities : The synthesis of N-benzylidene-4-fluoroaniline and related compounds has shown strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications for enzyme activators or inhibitors (Çelik & Babagil, 2019).
Prodrug Development
- Prodrugs of 5-Fluorouracil : Research into N-acyl derivatives of 5-fluorouracil, which shares a functional group similarity with N-Benzyl-3-fluoroaniline, investigates the potential of these compounds as prodrugs to enhance drug delivery characteristics. This suggests roles in modifying drug properties for improved therapeutic outcomes (Buur & Bundgaard, 1984).
Reactive Oxygen Species Detection
- Novel Fluorescence Probes for Reactive Oxygen Species : The development of fluorescence probes capable of detecting reactive oxygen species in biological systems points to the utility of fluorinated compounds in creating sensitive detection tools for biological and chemical applications (Setsukinai et al., 2003).
properties
IUPAC Name |
N-benzyl-3-fluoroaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGOAWRNMHGAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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